molecular formula C19H21ClN2O2 B5138677 N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride

N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride

Cat. No. B5138677
M. Wt: 344.8 g/mol
InChI Key: XFGBCIQTMFPDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride, also known as DMQX, is a chemical compound that has been widely studied for its pharmacological properties. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor subtype.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride acts as a competitive antagonist of the AMPA receptor subtype of ionotropic glutamate receptors. By binding to the receptor, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride prevents the binding of glutamate, the endogenous ligand for the receptor, and thereby inhibits its activation. This leads to a reduction in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials in hippocampal neurons. It has also been shown to reduce the expression of c-fos, an immediate early gene that is upregulated in response to neuronal activation. In addition, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has several advantages as a tool for studying AMPA receptors. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for specific manipulation of AMPA receptor-mediated neurotransmission. It also has a long half-life, which allows for sustained blockade of AMPA receptors. However, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, its potency and selectivity can make it difficult to distinguish between the effects of AMPA receptor blockade and other potential off-target effects.

Future Directions

There are several potential future directions for N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease. N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, and it is possible that it could have similar effects in neurodegenerative diseases. Another area of interest is the role of AMPA receptors in pain processing. N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to reduce pain-related behaviors in animal models, suggesting that it could be a potential therapeutic target for chronic pain. Finally, there is interest in developing more water-soluble derivatives of N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride that could be more easily administered in vivo.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride can be synthesized by reacting 8-bromoquinoline with 2,4-dimethoxyaniline in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide to yield N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride as a hydrochloride salt.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been extensively used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological conditions. For example, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to study the neuroprotective effects of AMPA receptor blockade in models of ischemic stroke and traumatic brain injury.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.ClH/c1-12-6-5-7-15-17(10-13(2)20-19(12)15)21-16-9-8-14(22-3)11-18(16)23-4;/h5-11H,1-4H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGBCIQTMFPDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=C(C=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride

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